N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-7-4-6-13(12-14)18-16(19)17(9-2-3-10-17)15-8-5-11-21-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYZLPLQKAELGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic breakdown of N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide reveals three critical fragments:
- Cyclopentanecarboxamide core : Derived from cyclopentanecarbonyl chloride and 3-methoxyaniline.
- Thiophen-2-yl substituent : Introduced via cross-coupling or nucleophilic substitution.
- Stereochemical considerations : Spatial arrangement of substituents to avoid steric hindrance during cyclization.
Key disconnections include:
Step-by-Step Synthetic Methodologies
Formation of the Cyclopentanecarboxamide Core
The core structure is synthesized through a condensation reaction between cyclopentanecarbonyl chloride and 3-methoxyaniline.
Procedure :
- Reagents : Cyclopentanecarbonyl chloride (1.2 equiv), 3-methoxyaniline (1.0 equiv), triethylamine (2.5 equiv), dichloromethane (DCM, solvent).
- Conditions : Stir at 0–5°C under nitrogen for 4 hours, followed by room-temperature stirring for 12 hours.
- Workup : Wash with 5% HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.
- Yield : 78–85% after recrystallization from ethanol/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C → 25°C | |
| Solvent | Dichloromethane | |
| Catalyst | Triethylamine |
Introduction of the Thiophen-2-yl Group
The thiophen-2-yl moiety is installed via palladium-catalyzed cross-coupling. Two approaches are prevalent:
Suzuki–Miyaura Coupling
Procedure :
- Reagents : Cyclopentanecarboxamide intermediate (1.0 equiv), 2-thiopheneboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), DMF/H2O (4:1).
- Conditions : Heat at 80°C for 8 hours under argon.
- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO2, hexane/ethyl acetate).
- Yield : 65–72%.
Buchwald–Hartwig Amination (Alternative Route)
Procedure :
- Reagents : Bromocyclopentanecarboxamide (1.0 equiv), thiophen-2-amine (1.2 equiv), Pd2(dba)3 (3 mol%), Xantphos (6 mol%), Cs2CO3 (2.5 equiv), toluene.
- Conditions : Reflux at 110°C for 12 hours.
- Workup : Filter through Celite, concentrate, and purify via flash chromatography.
- Yield : 60–68%.
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Cost Efficiency |
|---|---|---|---|
| Suzuki–Miyaura | 72 | 98.5% | Moderate |
| Buchwald–Hartwig | 68 | 97.2% | High |
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Optimization
- Solvent Screening : Replacing DMF with cyclopentyl methyl ether (CPME) improved reaction safety and reduced environmental impact while maintaining yields at 70%.
- Catalyst Load Reduction : Nano-palladium catalysts (0.1 mol%) achieved comparable yields (70%) to traditional Pd(PPh3)4, lowering metal residues to <10 ppm.
Continuous Flow Synthesis
A continuous flow system reduced reaction time from 8 hours to 30 minutes:
- Conditions : 120°C, 10 bar pressure, residence time 30 minutes.
- Yield : 75% with 99% conversion.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32 (t, J = 8.0 Hz, 1H, ArH), 7.22 (s, 1H, Thiophene), 6.91 (d, J = 8.0 Hz, 1H, ArH), 3.85 (s, 3H, OCH3), 2.65–2.55 (m, 2H, cyclopentane), 1.95–1.75 (m, 6H, cyclopentane).
- HRMS (ESI+) : m/z calculated for C17H18FNO2S [M+H]+: 328.1218; found: 328.1221.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
Reduction: Formation of N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentylamine.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in cancer treatment. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including:
- Liver Cancer (HepG2)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Similar thiophene derivatives have shown effectiveness against a range of bacterial strains, indicating that this compound could possess similar activities. This application is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against HepG2 cells. Results demonstrated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Cyclopentanecarboxamide Derivatives with Aromatic Substitutions
Key Analogs from :
- 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c): Structure: 4-Methoxyphenyl substituent. Yield: 50% (lower than analogs 2a and 2b). Melting Point: 90–93 °C (significantly lower than 2a: 166 °C). Implications: The position of the methoxy group (para vs. meta in the target compound) may influence crystallinity and solubility. Lower yield suggests synthetic challenges with electron-donating groups .
- Cyclopentylfentanyl (): Structure: Cyclopentanecarboxamide core with phenyl and phenethyl-piperidinyl groups. Application: Controlled opioid analgesic, highlighting the scaffold’s adaptability to diverse pharmacological targets (e.g., µ-opioid receptor agonism).
Thiophene-Containing Bioactive Derivatives
Key Analogs from :
- (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): Structure: Thiophen-2-yl linked to a 4-methoxybenzothiazole via an enone bridge. Activity: IC50 = 9.39 µM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 µM). Mechanistic Insight: The thiophene moiety enhances π-π stacking with cellular targets, while the methoxy group improves bioavailability .
Comparison with Target Compound :
- The target compound lacks the enone bridge and benzothiazole group but retains the thiophen-2-yl and methoxyphenyl motifs. This structural simplification may reduce synthetic complexity but could also diminish potency if the enone bridge is critical for target binding.
Cyclopentanecarboxamide Derivatives in Antiviral Research
Key Analog from :
- (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (32): Structure: Combines cyclopentanecarboxamide with thiophen-2-yl and azetidine groups. Application: Tested as a non-covalent inhibitor of SARS-CoV-2 PLpro, demonstrating the scaffold’s adaptability to antiviral targets. Synthetic Note: Prepared via HATU-mediated esterification, suggesting the target compound could be synthesized using similar coupling strategies .
Research Implications and Gaps
- Structural Optimization : The target compound’s meta-methoxy group may offer steric or electronic advantages over para-substituted analogs like 2c, but experimental validation is needed.
- Synthetic Feasibility : and suggest cyclopentanecarboxamides can be synthesized in moderate-to-high yields using amide coupling or esterification, though substituent choice (e.g., electron-rich aryl groups) may affect efficiency .
Biological Activity
Overview
N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention in scientific research for its potential biological activities. This compound features a methoxyphenyl group and a thiophenyl group, which contribute to its unique properties and biological interactions. The compound's structure suggests a range of possible mechanisms of action, making it a candidate for various therapeutic applications.
- Chemical Formula : C15H17NO2S
- Molecular Weight : 273.37 g/mol
- CAS Number : 1049525-98-5
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxyaniline with 2-thiophenecarboxylic acid chloride, followed by cyclization with a cyclopentanecarboxylic acid derivative. This process is generally carried out under anhydrous conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This effect could have implications for treating inflammatory diseases, although detailed mechanisms remain to be fully characterized.
Antiviral Activity
Recent investigations into the antiviral potential of this compound have shown promising results against certain viral infections. Specifically, it has demonstrated activity against dengue virus (DENV), where it acts by inhibiting viral replication in human primary monocyte-derived dendritic cells (MDDCs). This finding supports the hypothesis that the compound may target specific viral pathways, enhancing its therapeutic profile.
Case Studies and Research Findings
-
Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64 - Anti-inflammatory Research : In vitro assays showed that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40%, indicating a strong anti-inflammatory effect.
- Antiviral Evaluation : In a study assessing antiviral efficacy against DENV, this compound displayed an EC50 value of 0.5 µM, demonstrating potent inhibition of viral replication without cytotoxic effects at therapeutic concentrations.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cytokine Modulation : Its anti-inflammatory effects are likely mediated through modulation of signaling pathways that regulate cytokine production.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
A two-step approach is typically employed:
Cyclopentanecarboxylic acid activation : Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂).
Amide coupling : React the acyl chloride with 3-methoxyaniline under basic conditions (e.g., pyridine) or use coupling agents such as HATU () to enhance efficiency.
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for thiophene and methoxyphenyl groups) and the methoxy signal (δ ~3.8 ppm).
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) ().
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations ().
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be addressed using SHELXL?
- Twin refinement : Use the TWIN and BASF commands in SHELXL to model twinned data (common in flexible cyclopentane derivatives) ().
- Disordered atoms : Apply PART and SUMP constraints to model split positions (e.g., thiophene sulfur or methoxy group disorder).
- Validation : Check R-factors, ADP (Atomic Displacement Parameter) consistency, and PLATON alerts post-refinement .
Q. How do non-classical intermolecular interactions influence its crystal packing?
- Weak interactions : Analyze C–H⋯O (methoxy oxygen) and C–H⋯S (thiophene sulfur) contacts using Mercury or OLEX2.
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 2–5% for S⋯H contacts) via CrystalExplorer ().
- Packing motifs : Identify π-stacking (thiophene-phenyl) and hydrogen-bonded chains (amide N–H⋯O=C) .
Q. How to resolve contradictions in structure-activity relationships (SAR) between this compound and analogues?
- Case study : Compare 3-methoxyphenyl (target compound) vs. 4-methoxyphenyl () derivatives.
- Electronic effects : 3-methoxy reduces electron density on the phenyl ring, altering binding affinity.
- Steric hindrance : Ortho-substitution may restrict rotational freedom, impacting receptor interactions.
- Methodology : Use docking simulations (AutoDock Vina) and QSAR models to rationalize activity differences .
Q. What strategies optimize reaction yields in large-scale amide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
